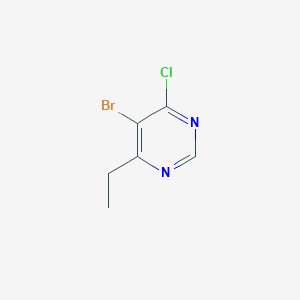

5-Bromo-4-chloro-6-ethylpyrimidine

Description

Suzuki-Miyaura Coupling for Bromine Introduction

The Suzuki-Miyaura reaction has been adapted to introduce bromine at the 5-position of 4-chloro-6-ethylpyrimidine. A representative protocol involves treating 4-chloro-6-ethyl-5-iodopyrimidine with 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a phosphate base (e.g., K₃PO₄) in 1,2-dimethoxyethane (DME) at 80–100°C. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-bromine bond.

Key advantages include:

Negishi Coupling for Ethyl Group Installation

The ethyl group at the 6-position can be introduced via Negishi coupling between 4-chloro-5-bromopyrimidine and ethylzinc bromide. Using a Pd₂(dba)₃/Xantphos catalytic system in tetrahydrofuran (THF) at 60°C, this method achieves >85% yield with minimal dehalogenation. The mechanism involves zinc-halogen exchange followed by palladium-mediated cross-coupling.

Properties

IUPAC Name |

5-bromo-4-chloro-6-ethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRPTUDBOLHMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296382 | |

| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-27-9 | |

| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141602-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-6-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-ethylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of 6-ethylpyrimidine. The reaction is carried out under controlled conditions using bromine and chlorine reagents in the presence of a suitable solvent, such as acetic acid or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-ethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

5-Bromo-4-chloro-6-ethylpyrimidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: The compound is a precursor in the synthesis of potential drug candidates, particularly in antiviral and anticancer research.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-ethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Substituent Variations in Halogenated Pyrimidines

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and commercial availability:

Impact of Substituents on Physicochemical Properties

- Halogen Effects: Bromine and chlorine at positions 5 and 4 increase electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Alkyl vs.

- Functional Group Variations : Methoxy (OCH₃) or methylthio (SCH₃) substituents alter electronic properties. For example, methoxy groups increase polarity, while methylthio groups introduce sulfur-mediated reactivity (e.g., nucleophilic substitution) .

Structural Analogues in Pharmaceutical and Agrochemical Contexts

- 5-Bromo-4-chloro-6-methylpyrimidin-2-amine : The presence of an amine group at position 2 makes this compound a candidate for further functionalization, such as amide bond formation in drug discovery .

- 5-Bromo-4-cyclopropyl-6-methylpyrimidine : The cyclopropyl group at position 4 may confer metabolic stability by resisting oxidative degradation, a feature valuable in bioactive molecules .

- Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) : A commercial herbicide with a pyrimidinedione core, highlighting the agrochemical relevance of brominated pyrimidines .

Biological Activity

5-Bromo-4-chloro-6-ethylpyrimidine is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a substituted pyrimidine derivative characterized by the presence of bromine and chlorine atoms along with an ethyl group. The structural formula can be represented as follows:

This unique combination of substituents contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways, which is particularly relevant in the context of cancer and infectious diseases .

- Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through its effects on key regulatory proteins and pathways involved in cell survival .

- Antimicrobial Properties : It has been identified as a potential antimicrobial agent, showing efficacy against various bacterial strains by inhibiting growth and biofilm formation .

- Antiviral Effects : Preliminary studies suggest that it may have antiviral properties, particularly against viruses that exploit similar cellular pathways for replication.

Case Studies

Several studies have highlighted the biological activity of this compound:

Mechanistic Insights

The compound's mechanism involves specific interactions with enzyme active sites, often resulting in conformational changes that inhibit enzymatic activity. For instance, it has been reported to bind effectively to cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-4-chloro-6-ethylpyrimidine?

Synthetic strategies often involve sequential halogenation and alkylation of pyrimidine precursors. For bromo-chloro derivatives, a nitro group reduction method (e.g., using stannous chloride in HCl at 273 K) followed by alkylation with ethyl groups under anhydrous conditions is common. For example, similar bromopyrimidines are synthesized via reduction of nitro intermediates, yielding 90% after recrystallization from acetonitrile . Adjust reaction stoichiometry (e.g., 1:1.5 molar ratio of substrate to SnCl₂) and cooling protocols to minimize side reactions.

Q. How can this compound be purified and characterized effectively?

- Purification : Recrystallize from acetonitrile or ethyl acetate (common for halogenated pyrimidines) . Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for complex mixtures.

- Characterization :

- NMR : Analyze / NMR for ethyl group protons (~1.3 ppm triplet, CH₃) and halogenated aromatic protons.

- X-ray crystallography : Resolve planar pyrimidine rings and halogen positions, as demonstrated for bromo-chloro analogs (r.m.s. deviation <0.1 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine/chlorine.

Q. What are the primary applications of this compound in organic synthesis?

this compound serves as a versatile intermediate:

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Waste disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How does regioselectivity manifest in substitution reactions of this compound?

The bromine atom at position 5 is more reactive toward nucleophilic aromatic substitution (NAS) due to lower electronegativity compared to chlorine. Computational studies (DFT) on similar pyrimidines show that the LUMO density is higher at bromine sites, favoring attack by nucleophiles like amines . For example, substituting bromine with piperidine occurs at 60°C in ethanol, while chlorine remains inert under these conditions.

Q. Can computational modeling predict reactivity in cross-coupling reactions?

Yes. Density Functional Theory (DFT) calculations on Pd-catalyzed couplings reveal that bromine’s lower bond dissociation energy (vs. chlorine) facilitates oxidative addition. Solvent effects (e.g., DMF vs. THF) can be modeled to optimize catalytic cycles, with Gibbs free energy barriers <25 kcal/mol favoring high yields .

Q. How to resolve contradictory data in reaction yields or byproduct formation?

- Variable analysis : Screen temperature (e.g., 80°C vs. 120°C), catalyst loading (1–5 mol% Pd), and base (K₂CO₃ vs. Cs₂CO₃) .

- Byproduct identification : Use LC-MS to detect debrominated or dimerized species. For instance, over-reduction of nitro intermediates can form amine byproducts, requiring stricter temperature control .

Q. What factors influence the compound’s stability under varying conditions?

- Thermal stability : Decomposition occurs >200°C (TGA data for similar pyrimidines).

- pH sensitivity : Hydrolysis of chlorine is observed under strong alkaline conditions (pH >12), forming hydroxylated derivatives .

- Light exposure : Halogenated pyrimidines degrade under UV light; store in amber vials at 4°C .

Q. How to design experiments for mechanistic studies in cross-couplings?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- In situ monitoring : Use Raman spectroscopy to track Pd intermediate formation (e.g., Pd⁰ vs. Pd²⁺) .

- Control experiments : Test substrate reactivity without catalysts or ligands to rule out radical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.